An In-depth Technical Guide to the Physical Properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
An In-depth Technical Guide to the Physical Properties of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural alerts suggesting potential as a kinase inhibitor or as a scaffold for the synthesis of more complex bioactive molecules. This guide is designed to provide a thorough understanding of its fundamental physicochemical characteristics, enabling informed decisions in experimental design, handling, and application.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere, a structural motif that mimics the natural purine bases found in nucleic acids. This inherent biomimicry makes it a privileged scaffold in medicinal chemistry, often serving as the core of molecules designed to interact with biological targets that recognize purines, such as kinases, polymerases, and other ATP-binding proteins. The strategic placement of bromo and chloro substituents on this core, as seen in 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, provides multiple reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Molecular Structure and Key Identifiers
A clear understanding of the molecular architecture is fundamental to interpreting its physical and chemical behavior.
Figure 1: 2D structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Table 1: Key Identifiers
| Identifier | Value |
| IUPAC Name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 1311275-25-8[1] |
| Molecular Formula | C₆H₂BrCl₂N₃[2] |
| Molecular Weight | 266.91 g/mol |
| Monoisotopic Mass | 264.88092 Da[2] |
| Canonical SMILES | C1=C(NC2=C1N=C(N=C2Cl)Cl)Br[2] |
| InChI | InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H[2] |
| InChIKey | REUJEODIDJCRTC-UHFFFAOYSA-N[2] |
Physicochemical Properties: A Blend of Calculated and Inferred Data
Table 2: Summary of Physical Properties
| Property | Value/Observation | Data Source |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | No experimental data available. | - |
| Boiling Point | No experimental data available. Expected to decompose at high temperatures. | Inferred |
| Solubility | No specific experimental data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. Poor solubility in water is anticipated. | Inferred |
| LogP (XlogP3) | 3.4[2] | Predicted |
Expert Insights on Physical Properties:
The high molecular weight and the presence of polar nitrogen atoms, alongside the halogen substituents, suggest that this compound will be a solid with a relatively high melting point, likely exceeding 200 °C. The predicted LogP value of 3.4 indicates a significant non-polar character, which would translate to poor aqueous solubility but good solubility in many organic solvents.[2] The pyrrolo[3,2-d]pyrimidine core itself is capable of hydrogen bonding, which will influence its solid-state packing and solubility in protic solvents.
Spectral Data: Predicted Characteristics
While experimental spectra for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are not publicly available, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the proton at position 5 of the pyrrole ring.
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A broad singlet corresponding to the N-H proton of the pyrrole ring, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Six distinct signals for the six carbon atoms in the core structure. The carbons attached to the chlorine and bromine atoms (C2, C4, and C6) would exhibit chemical shifts influenced by the electronegativity of the halogens.
Mass Spectrometry (MS):
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The molecular ion peak would show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This complex pattern would be a key identifier in its mass spectrum.
Experimental Protocols for Physical Property Determination
For researchers who synthesize or acquire this compound, the following standard experimental protocols are recommended for the definitive determination of its physical properties.
Workflow for Physicochemical Characterization
Figure 2: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity like 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
A. Melting Point Determination (Differential Scanning Calorimetry - DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.
B. Solubility Determination (Equilibrium Shake-Flask Method)
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Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline, ethanol, DMSO, dichloromethane).
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Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).
Handling and Safety Considerations
While a specific safety data sheet (SDS) for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is not widely available, general precautions for handling halogenated heterocyclic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a molecule with considerable potential in the field of drug discovery. While a complete experimental profile of its physical properties is yet to be published, this guide provides a solid foundation based on its molecular structure, predicted properties, and established methodologies for its characterization. It is imperative for researchers working with this compound to undertake rigorous experimental determination of its physical characteristics to ensure the accuracy and reproducibility of their scientific endeavors.
References
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PubChemLite. 6-bromo-2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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PubChem. 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
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PubChemLite. 6-bromo-2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine. Available at: [Link].
